molecular formula C7H12F3NO B1650818 2-[(Trifluoromethoxy)methyl]piperidine CAS No. 1208080-29-8

2-[(Trifluoromethoxy)methyl]piperidine

Cat. No.: B1650818
CAS No.: 1208080-29-8
M. Wt: 183.17
InChI Key: NBXMZHXLXHFGLZ-UHFFFAOYSA-N
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Description

2-[(Trifluoromethoxy)methyl]piperidine is an organofluorine compound with the molecular formula C7H13F3NO and a molecular weight of 184.18 g/mol for the free base. Its hydrochloride salt has the CAS number 2244088-33-1 and a molecular weight of 219.6 g/mol . This compound belongs to the class of fluorine-substituted piperidines, which are of significant interest in modern medicinal chemistry due to the ability of the fluorine atom to profoundly influence a molecule's physicochemical properties and biological activity . Piperidine is a fundamental heterocyclic scaffold and a pivotal cornerstone in the production of drugs, found in a wide variety of bioactive compounds and approved pharmaceuticals . The incorporation of fluorine, particularly in the form of a trifluoromethoxymethyl group, can enhance properties such as lipophilicity, metabolic stability, and bioavailability, making it a valuable strategy in the design of new therapeutic agents . Recent research into fluorine-substituted piperidine derivatives has highlighted their potential as multifunctional agents for treating conditions such as diabetes mellitus and Alzheimer's disease, demonstrating notable inhibitory effects on enzymes like α-glucosidase and cholinesterases . As a key synthetic building block, this compound is intended for use in the discovery and development of novel bioactive molecules. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)12-5-6-3-1-2-4-11-6/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXMZHXLXHFGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283600
Record name 2-[(Trifluoromethoxy)methyl]piperidine
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Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208080-29-8
Record name 2-[(Trifluoromethoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208080-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Trifluoromethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Trifluoromethoxy Methyl Piperidine and Congeners

Strategies for Incorporating the Trifluoromethoxymethyl Moiety

The introduction of the trifluoromethoxy (OCF₃) group is a critical step in the synthesis of the target compound. This can be achieved through direct fluorination techniques or by using building blocks that already contain the desired functional group.

Direct Trifluoromethoxylation Approaches (e.g., Hiyama Method)

Direct trifluoromethoxylation methods offer a route to convert a hydroxyl group into a trifluoromethoxy group. One of the prominent methods in this category is the Hiyama method, which involves an oxidative desulfurization-fluorination reaction. nih.gov This protocol typically starts with the conversion of an alcohol to a xanthate (dithiocarbonate). nih.govmdpi.com The xanthate is then treated with an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS), in the presence of a fluoride (B91410) source like hydrogen fluoride-pyridine (Olah's reagent). nih.govmdpi.comnuph.edu.ua

A practical application of this strategy was demonstrated in the multi-gram synthesis of 4-(trifluoromethoxymethyl)piperidine. nuph.edu.ua The synthesis commenced with the protection of 4-(hydroxymethyl)piperidine, followed by the formation of the corresponding S-methyl xanthate. Subsequent desulfurization and fluorination using NBS and Olah's reagent successfully installed the trifluoromethoxy group. nuph.edu.ua

Starting Material Reagents Product Key Feature Reference
N-protected 4-(hydroxymethyl)piperidine1. NaH, CS₂, MeI 2. NBS, HF-pyridineN-protected 4-(trifluoromethoxymethyl)piperidineOxidative desulfurization-fluorination of a xanthate intermediate. nuph.edu.ua
Primary Alcohols/Phenols1. Reagents for xanthate formation 2. DBH, pyridine-HFAlkyl/Aryl Trifluoromethyl EthersGood to excellent yields for various substrates. mdpi.com

Precursor-Based Trifluoromethoxy Group Introduction

An alternative to direct trifluoromethoxylation is the use of precursors that already bear the trifluoromethoxy or a related functional group. This approach can simplify the synthetic route by avoiding harsh fluorination conditions in later stages. For instance, reagents that can generate a nucleophilic trifluoromethoxy anion (⁻OCF₃) have been developed, although they can be limited by thermal instability. rsc.orgnih.gov

Trifluoromethyl triflate (TFMT) has been employed as a source of the trifluoromethoxy group. rsc.orgresearchgate.net It can react with various nucleophiles, including alkyl halides, to form trifluoromethyl ethers. researchgate.net Another strategy involves the use of fluoroalkyl amino reagents, which can be derived from commercially available starting materials like trifluoromethyl trifluorovinyl ether. researchgate.net These reagents can be activated by a Lewis acid to introduce a fluoro(trifluoromethoxy)methyl group onto various substrates. researchgate.net

Precursor Type Methodology Application Reference
Trifluoromethyl triflate (TFMT)Reaction with alkyl halides in the presence of AgF or other activators.Synthesis of trifluoromethyl ethers from various alkyl halides. researchgate.net
Fluoroalkyl amino reagentsLewis acid activation followed by reaction with aromatic substrates.Introduction of the fluoro(trifluoromethoxy)methyl group. researchgate.net
Aryloxydifluoroacetic acidsDecarboxylative fluorination with AgF₂.Synthesis of aryl trifluoromethyl ethers under mild conditions. mdpi.com

Construction of the Piperidine (B6355638) Core

The formation of the six-membered piperidine ring is a fundamental aspect of the synthesis. Cyclization from acyclic precursors is a common and versatile strategy.

Cyclization from Acyclic Precursors

The construction of the piperidine ring often involves the intramolecular cyclization of a suitably functionalized linear amine. mdpi.com This approach allows for the introduction of various substituents onto the ring system.

The intramolecular aza-Michael reaction is a powerful method for constructing N-heterocycles. nih.gov This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor within the same molecule. nih.govrsc.orgresearchgate.net The process is often catalyzed by acids, bases, or organocatalysts to achieve high yields and stereoselectivity. nih.govrsc.org

For instance, an organocatalytic enantioselective intramolecular aza-Michael reaction has been developed for the synthesis of 2,5- and 2,6-disubstituted piperidines. rsc.org By using a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst, a range of enantiomerically enriched piperidines can be obtained in good yields. nih.gov Furthermore, biocatalytic approaches using transaminases have been shown to trigger aza-Michael reactions, providing an enantioselective route to 2,6-disubstituted piperidines from prochiral ketoenones. acs.org

Reaction Type Catalyst/Conditions Products Key Feature Reference
Organocatalytic aza-Michael9-Amino-9-deoxy-epi-hydroquinine / Trifluoroacetic acidEnantiomerically enriched 2,5- and 2,6-disubstituted piperidinesDesymmetrization process with moderate diastereoselectivity. rsc.org
Biocatalytic aza-Michaelω-Transaminase (ω-TA)Enantioselective preparation of 2,6-disubstituted piperidinesNew biocatalytic disconnection from pro-chiral ketoenones. acs.org

[4+2]-Cycloaddition reactions, also known as Diels-Alder reactions, provide an efficient pathway to six-membered rings. In the context of piperidine synthesis, this can involve the reaction of a diene with an imine or a related dienophile (aza-Diels-Alder). mdpi.comdtic.mil Lewis acid catalysis is often employed to facilitate these cycloadditions between electron-rich dienes and imines. dtic.mil

An alternative, the inverse-electron-demand Diels-Alder reaction, has been used to prepare fused benzonitriles from 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles, which can serve as precursors to piperidine-like structures. mdpi.comresearchgate.net Palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes has also been developed, featuring an atypical activation of a C(sp³)-H bond. nih.gov

Cycloaddition Type Reactants Catalyst/Conditions Product Reference
Aza-Diels-AlderDiene and ImineLewis AcidSubstituted Piperidine dtic.mil
Palladium-catalyzed [4+2]Alkyl amide and DienePalladium(II)Piperidine derivative nih.gov
Inverse-electron-demand Diels-Alder4-Pyridazinecarbonitriles with alkyne side chainsThermalFused Benzonitriles mdpi.comresearchgate.net
Electrophilic-Induced and Nucleophilic Cyclizations

The formation of the piperidine ring through cyclization is a cornerstone of heterocyclic synthesis. Both electrophilic and nucleophilic strategies have been successfully employed to construct the 2-[(trifluoromethoxy)methyl]piperidine core.

Electrophilic-Induced Cyclization: This approach typically involves the activation of a double bond in a suitably functionalized acyclic amine precursor by an electrophile, which triggers an intramolecular cyclization. For instance, an α-trifluoromethyl homoallylic amine can undergo cyclization when the double bond is activated. nih.gov This activation renders the carbon susceptible to nucleophilic attack by the tethered amine, forming the piperidine ring.

Nucleophilic Cyclization: These methods often rely on the intramolecular attack of a nitrogen nucleophile on an electrophilic carbon center. A notable example involves the use of highly reactive aziridines bearing a trifluoromethyl group. The inherent strain of the three-membered ring, coupled with the electron-withdrawing nature of the trifluoromethyl and N-tosyl groups, facilitates a regioselective nucleophilic attack. This initial ring-opening generates an intermediate that subsequently undergoes intramolecular nucleophilic substitution to yield the 2-trifluoromethylpiperidine derivative. mdpi.com

Another powerful nucleophilic approach is the intramolecular Mannich reaction. This reaction begins with the condensation of a trifluoromethyl amine with an aldehyde to form an imine. mdpi.com Under acidic conditions, this imine is converted to a reactive iminium ion intermediate. The subsequent intramolecular cyclization proceeds with high diastereoselectivity, which can be rationalized by a chair-like transition state that minimizes steric hindrance. mdpi.com

Silyl-Aza-Prins Reactions

The aza-Prins reaction and its silyl (B83357) variant have emerged as potent tools for the synthesis of highly functionalized piperidines. acs.orgnih.govacs.org The silyl-aza-Prins reaction involves the condensation of a vinylsilane-containing homoallylic amine with an aldehyde in the presence of a Lewis acid. acs.org This process generates an iminium ion, which then undergoes cyclization. The presence of the silicon group stabilizes the resulting secondary carbocation, guiding the reaction pathway. acs.org Subsequent elimination leads to a tetrahydropyridine (B1245486) product with an exocyclic double bond, which serves as a versatile handle for further chemical modifications. acs.org

This methodology has been shown to be highly efficient, often resulting in high yields of tetrahydropyridines. acs.org While a general asymmetric variant for producing enantiopure piperidines via the aza-Prins reaction was historically challenging, recent advancements have led to the development of the first asymmetric aza-silyl-Prins reactions, providing access to enantiomerically pure piperidines and their derivatives. acs.orgnih.govacs.orgresearchgate.netamanote.com

Ring Expansion Methodologies (e.g., from Prolinol Derivatives)

Ring expansion of five-membered rings, such as prolinol derivatives, into six-membered piperidine rings is a well-established and stereospecific strategy. mdpi.comresearchgate.net This method is particularly valuable for synthesizing optically active 2-substituted piperidines. The process is initiated by the treatment of a prolinol derivative with reagents like DAST (diethylaminosulfur trifluoride) or a combination of triphenylphosphine (B44618) and iodine, which facilitates the formation of a bicyclic aziridinium (B1262131) intermediate. mdpi.comresearchgate.net

The key to this methodology is the regioselective ring-opening of this strained aziridinium ion by a nucleophile. mdpi.comresearchgate.net The presence of a trifluoromethyl or, by extension, a trifluoromethoxymethyl group at the 2-position of the initial prolinol directs the nucleophilic attack to the bridgehead carbon, leading to the formation of a 3-substituted 2-[(trifluoromethyl)methyl]piperidine. mdpi.com This regioselectivity is a direct consequence of the electronic influence of the fluorinated substituent. A wide array of nucleophiles, including alcohols, amines, thiols, cuprates, and cyanides, can be employed, allowing for the synthesis of a diverse library of C3-substituted piperidines with excellent diastereo- and enantioselectivity. mdpi.com

Starting MaterialReagent(s)Key IntermediateProduct TypeRef.
Prolinol derivativeDAST, I₂/PPh₃, Tf₂OAziridinium ionC3-substituted α-trifluoromethylpiperidine mdpi.com
Monocyclopropanated pyrroleDBU, AlcoholCyclopropylcarbinyl cationDihydropyridine (B1217469) nih.gov

Reduction of Aromatic and Partially Saturated Pyridine (B92270)/Pyridinone Systems

The catalytic hydrogenation of pyridine and pyridinone rings offers a direct route to the piperidine core. mdpi.com This method is attractive due to the commercial availability of a wide variety of substituted pyridines. However, the reduction of the aromatic pyridine ring often requires harsh reaction conditions, such as high pressure and temperature, and the use of catalysts like platinum oxide (PtO₂). researchgate.netasianpubs.org

Recent advancements have focused on developing milder and more selective hydrogenation protocols. For instance, heterogeneous palladium catalysts have been used for the selective reduction of fluorinated pyridines. nih.gov These methods have demonstrated good yields, high diastereoselectivities, and tolerance to various functional groups, including esters, amides, and even other aromatic rings like benzene (B151609) and imidazole. nih.gov The choice of solvent and catalyst can significantly influence the reaction's outcome and selectivity. nih.govrsc.org For example, rhodium oxide has also been used as a catalyst under mild conditions for the hydrogenation of substituted pyridines. rsc.org The reduction of pyridinium (B92312) salts often proceeds under milder conditions compared to their neutral pyridine counterparts.

Substrate TypeCatalystConditionsProductRef.
Substituted PyridinesPtO₂High pressure H₂, Acetic AcidPiperidine derivatives researchgate.netasianpubs.org
FluoropyridinesPalladium on CarbonH₂, Brønsted AcidFluorinated piperidines nih.gov
Substituted PyridinesRhodium OxideMild conditionsPiperidine derivatives rsc.org

Multicomponent Reaction (MCR) Strategies (e.g., Ugi-type reactions)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. taylorfrancis.com These reactions are atom-economical and allow for the rapid generation of molecular complexity from simple precursors.

For the synthesis of trifluoromethylated piperidines, Ugi-type reactions have been explored. mdpi.com An imine, such as one derived from a trifluoromethyl ketone, can react with an isocyanide in the presence of a suitable acid to form a piperidine derivative. mdpi.com Similarly, a five-component reaction involving an aniline, a β-ketoester, and an aldehyde, catalyzed by alum, can provide rapid access to functionalized piperidines. researchgate.net Another example is the iodine-catalyzed five-component reaction of 4-fluoroaniline, 4-trifluoromethyl benzaldehyde, and ethyl acetoacetate (B1235776) to yield a tetrahydropyridine derivative. researchgate.net These MCR strategies offer a powerful platform for creating diverse libraries of substituted piperidines for screening purposes.

Metathesis-Based Approaches

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles. semanticscholar.orgwikipedia.org Ring-closing metathesis (RCM) is particularly powerful for constructing piperidine rings from acyclic diene precursors. wikipedia.orgacs.orgresearchgate.net The reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, which are known for their functional group tolerance. mdpi.com

The synthesis of this compound derivatives via RCM would start with an appropriately substituted N-protected amino diene. mdpi.com For instance, an α-trifluoroaminodiene can be cyclized using a Grubbs catalyst to form the corresponding unsaturated piperidine. mdpi.com The resulting double bond within the piperidine ring can then be hydrogenated or further functionalized as needed. This strategy has been successfully applied to the asymmetric synthesis of trans-4-alkyl- and -4-aryl-substituted (3S)-amino-piperidines, where D-serine was used to control the absolute stereochemistry. acs.org

Reaction TypeCatalystPrecursorProductRef.
Ring-Closing Metathesis (RCM)Grubbs' Catalysts (e.g., G-I)Acyclic amino dieneUnsaturated piperidine mdpi.comsemanticscholar.orgacs.org
Ring-Opening/Cross-MetathesisMolybdenum or Ruthenium catalystsCyclic alkene and an olefinFunctionalized piperidine nih.gov

Post-Cyclization Functionalization and Derivatization

Once the core piperidine ring is formed, further functionalization and derivatization are often necessary to access specific target molecules. The reactivity of the piperidine ring allows for a variety of transformations.

Direct C-H functionalization of the piperidine ring is a modern and powerful strategy that avoids the need for pre-functionalized substrates. researchgate.net For example, palladium-catalyzed C4-H arylation of piperidines has been achieved. organicdivision.org Other approaches utilize directing groups on the piperidine nitrogen to guide metal catalysts to specific C-H bonds for arylation, vinylation, or alkynylation. researchgate.net

The nitrogen atom of the piperidine ring is a common site for derivatization. It can be alkylated, acylated, or protected with various groups (e.g., Boc, Cbz), which can also influence the stereochemical outcome of subsequent reactions. nih.gov If the piperidine ring contains other functional groups, such as double bonds from RCM or hydroxyl groups from ring-expansion strategies, these can be manipulated using a wide range of standard organic transformations to build further complexity. For instance, the double bond in an unsaturated piperidine can be subjected to hydrogenation, dihydroxylation, or epoxidation. acs.org

Functional Group Transformations on the Piperidine Ring

The direct functionalization of a pre-existing piperidine ring, especially one bearing a trifluoromethoxymethyl substituent, requires robust and selective chemical methods. While direct C-H functionalization of this compound is not widely documented, several modern synthetic techniques applied to related piperidine structures offer significant potential.

One powerful strategy involves the rhodium-catalyzed C-H insertion of donor/acceptor carbenes. nih.gov For instance, the functionalization of N-Boc-piperidine at the C2 position can be achieved using rhodium catalysts like Rh₂(R-TCPTAD)₄. nih.gov This methodology could potentially be adapted to introduce substituents at various positions on the this compound ring, provided the directing group and catalyst are carefully selected to control regioselectivity. The inductive effect of the trifluoromethoxy group would likely influence the reactivity of the C-H bonds on the piperidine ring.

Another versatile approach is the dearomative functionalization of corresponding pyridine precursors. nih.govresearchgate.netresearchgate.net This method allows for the construction of highly substituted piperidines through a stepwise process. nih.govresearchgate.netresearchgate.net For a compound like this compound, this would entail the synthesis of a 2-[(trifluoromethoxy)methyl]pyridine and its subsequent dearomatization and functionalization. Catalytic hydrogenation of fluorinated pyridines, using rhodium or palladium catalysts, is a well-established method for obtaining fluorinated piperidines, often with high diastereoselectivity. nih.govnih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome, with the axial orientation of fluorine substituents often being favored. nih.gov

Furthermore, nucleophilic substitution reactions on activated piperidine derivatives represent a viable pathway. For example, 2-methoxy- or 2-acyloxypiperidines can undergo metal triflate-catalyzed substitution with silyl enolates to introduce alkyl groups at the C2 position. nih.gov This strategy could be envisioned for a suitably protected and activated derivative of this compound.

Methodology Catalyst/Reagent Potential Application Reference(s)
C-H InsertionRh₂(R-TCPTAD)₄Introduction of functional groups at various ring positions. nih.gov
Dearomative FunctionalizationRhodium or Palladium CatalystsConstruction of highly substituted piperidines from pyridine precursors. nih.govresearchgate.netresearchgate.netnih.govnih.gov
Nucleophilic SubstitutionMetal Triflates (e.g., Sc(OTf)₃)Alkylation at the C2 position of activated piperidines. nih.gov

N-Functionalization Strategies

The secondary amine of this compound offers a prime site for introducing a wide array of functional groups, which can significantly modulate the molecule's biological activity and physicochemical properties.

A common and highly effective method for N-functionalization is reductive amination. This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. This approach allows for the introduction of a diverse range of alkyl and aryl substituents onto the piperidine nitrogen.

Another key strategy is N-acylation, where the piperidine nitrogen is treated with an acylating agent such as an acid chloride or anhydride (B1165640) to form an amide. This transformation is often used to introduce specific pharmacophores or to modify the electronic properties of the nitrogen atom.

Furthermore, the piperidine nitrogen can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions after initial functionalization with an azide (B81097) or alkyne handle. tandfonline.com This allows for the efficient coupling of the piperidine scaffold to other complex molecular fragments, such as 1,2,3-triazole rings. tandfonline.com

The synthesis of N-functionalized piperidine derivatives can also be achieved through substitution reactions. For instance, N-Boc protected piperidines can be deprotected and subsequently reacted with various electrophiles to introduce new substituents on the nitrogen.

N-Functionalization Reaction Reagents Product Type Reference(s)
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Tertiary Amine tandfonline.com
N-AcylationAcid Chloride, AnhydrideAmide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide/Alkyne partners, Copper(I) catalystTriazole-linked Piperidine tandfonline.com
N-AlkylationAlkyl Halide, BaseTertiary Amine

Stereochemical Control in the Synthesis of 2 Trifluoromethoxy Methyl Piperidine Derivatives

Asymmetric Synthetic Routes

Asymmetric synthesis provides the most direct and atom-economical approach to enantiomerically pure compounds by creating chiral molecules from achiral or racemic precursors. Several powerful strategies have been developed to introduce the desired stereochemistry at the C2 position of the piperidine (B6355638) ring.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. This method has been successfully applied to the synthesis of 2-substituted piperidines. researchgate.netscilit.com

One common strategy involves the use of chiral imines or N-acyliminium ions. For instance, a chiral auxiliary, such as one derived from phenylglycinol or a pyrrolidine-based auxiliary, can be attached to a suitable precursor. scilit.com Subsequent nucleophilic addition to the imine or iminium ion, which would introduce the (trifluoromethoxy)methyl moiety (or a precursor), is directed by the steric and electronic influence of the auxiliary, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary and ring closure would yield the enantiomerically enriched piperidine. The diastereoselectivity of these reactions is often high, providing a reliable method for establishing the C2 stereocenter. researchgate.net

Chiral Auxiliary TypeTypical PrecursorKey TransformationDiastereomeric Excess (d.e.)
Evans OxazolidinoneN-AcyldihydropyridineDiastereoselective alkylation or conjugate additionOften >90%
(S)-1-(1-phenylethyl)amineMethyleneaziridineMulti-component coupling reaction~90% rsc.org
tert-Butanesulfinamideω-Halo imineIntramolecular cyclizationUp to >20:1 dr researchgate.net
Pyrrolidine-basedN-Acyliminium ionNucleophilic additionVaries with nucleophile and conditions scilit.com

Chiral Pool-Derived Synthesis

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. nih.govresearchgate.net These molecules serve as versatile starting materials, providing a pre-existing stereocenter that can be elaborated into the target molecule. nih.gov

For the synthesis of 2-substituted piperidines, α-amino acids like lysine (B10760008) and serine are particularly valuable precursors. baranlab.org For example, L-lysine, with its inherent stereocenter and appropriate carbon backbone, can be chemically modified and cyclized to form enantiopure pipecolic acid derivatives. A synthetic sequence could involve the transformation of the amino acid side chain into the desired (trifluoromethoxy)methyl group, followed by cyclization to form the piperidine ring. Similarly, D-alanine has been used as a chiral precursor to generate vinylogous lactams, which, after stereoselective reduction, yield cis-2,6-dialkylpiperidines, demonstrating how the chirality of the starting amino acid dictates the final stereochemistry. nih.gov

Chiral Pool SourceKey IntermediateRelevant TransformationsTarget Piperidine Type
L-LysinePipecolic Acid DerivativesSide-chain manipulation, cyclization2-Carboxy-piperidines
D-AlanineVinylogous LactamsCatalytic hydrogenationcis-2,6-Disubstituted piperidines nih.gov
L-SerineChiral AldehydesNucleophilic addition, ring-closing metathesisPolyhydroxylated piperidines
L-Aspartic AcidN/ANot specifiedIndolizidine alkaloids baranlab.org

Catalytic Enantioselective Methods (e.g., Rhodium-catalyzed Transfer Hydrogenation)

Catalytic enantioselective methods are among the most efficient approaches for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The asymmetric hydrogenation of pyridine (B92270) or dihydropyridine (B1217469) precursors is a powerful strategy for accessing chiral piperidines. acs.org

Rhodium-catalyzed asymmetric transfer hydrogenation has been effectively used for the reduction of pyridinium (B92312) salts. dicp.ac.cn In this process, a prochiral pyridinium salt, substituted with a precursor to the (trifluoromethoxy)methyl group at the 2-position, is reduced using a hydrogen source like formic acid in the presence of a chiral rhodium catalyst. The chiral ligand on the metal coordinates to the substrate in a way that directs hydrogen delivery to one face of the molecule, resulting in the formation of the piperidine product with high enantioselectivity. dicp.ac.cn Other transition metals, such as iridium and copper, have also been employed in catalytic systems to achieve the asymmetric synthesis of piperidine derivatives from various unsaturated precursors. nih.govrsc.org For example, Ir-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to produce cis-configured piperidines with excellent enantioselectivity and diastereoselectivity (up to 97% ee and >20:1 dr). rsc.org

Catalyst SystemSubstrate TypeReaction TypeEnantiomeric Excess (e.e.)
[RhCpCl2]2 / Chiral AminePyridinium SaltReductive Transamination / Transfer HydrogenationExcellent dicp.ac.cn
Ir-L (Chiral Ligand)Pyridinium SaltAsymmetric HydrogenationUp to 97% rsc.org
CuOTf / (S,S)-Ph-BPEUnsaturated Hydroxylamine EsterCyclizative AminoborationHigh
Rh(I) / Chiral LigandN-Iminopyridinium YlideAsymmetric HydrogenationGood acs.org

Diastereoselective Transformations (e.g., Ring-Opening of Aziridinium (B1262131) Intermediates)

Diastereoselective reactions are used to control the relative stereochemistry between two or more stereocenters in a molecule. A powerful method for synthesizing substituted piperidines with high diastereoselectivity is the ring-opening of activated aziridine (B145994) intermediates, specifically bicyclic aziridinium ions. nih.govresearchgate.net

This strategy typically begins with a chiral, non-racemic aziridine precursor that contains a tethered nucleofuge (e.g., a tosylate) on a side chain. Intramolecular cyclization generates a strained bicyclic aziridinium ion. researchgate.net This reactive intermediate is then subjected to nucleophilic attack. The regioselectivity and stereoselectivity of the ring-opening are tightly controlled by the structure of the aziridinium ion and the nature of the nucleophile. nih.govnih.gov Attack at the less-substituted carbon of the original aziridine ring typically proceeds with inversion of configuration, leading to the formation of a 2-substituted piperidine with a defined stereochemical relationship to the starting aziridine. rsc.org The choice of nucleophile and reaction conditions can dictate which carbon of the aziridinium ion is attacked, allowing for the synthesis of different regio- and stereoisomers. nih.gov

Aziridine PrecursorActivating Agent / ConditionsNucleophileKey Outcome
2-(4-Hydroxybutyl)aziridineTosyl Chloride, then baseOrganocopper reagentsRegio- and stereoselective alkylative ring-opening researchgate.net
2-(Alkyl-γ-keto)aziridineTrifluoroacetic Acid (TFA)H₂ORegioselective attack at the C2 position nih.gov
Enantiopure 2-substituted aziridineMethyl trifluoromethanesulfonateNitriles, halides, etc.Regio- and stereoselective opening of stable aziridinium ion rsc.org
MethyleneaziridineRhodium catalyst / Vinyl diazo compoundIntramolecular attack of ylideFormation of dehydropiperidines

Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a viable alternative. This process involves separating a 50:50 mixture of enantiomers into its individual components.

A classical approach is diastereomeric salt formation. The racemic piperidine, being basic, is reacted with an enantiomerically pure chiral acid (a resolving agent) such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. Fractional crystallization can then be used to separate the less soluble diastereomeric salt. After separation, the salt is treated with a base to liberate the desired enantiomerically pure piperidine.

Another powerful technique is kinetic resolution. nih.govacs.org In this method, the racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. rsc.orgresearchgate.net For example, enzymatic acylation can selectively acylate one enantiomer of a piperidine alcohol, allowing the unreacted enantiomer and the acylated product to be separated. nih.gov Similarly, a chiral base like (−)-sparteine complexed with n-butyllithium can be used to selectively deprotonate one enantiomer of an N-Boc protected piperidine, which can then be trapped with an electrophile, leaving the other enantiomer unreacted and enantiomerically enriched. nih.govrsc.org

Resolution MethodReagent / CatalystPrincipleTypical Outcome
Diastereomeric Salt FormationChiral acids (e.g., tartaric acid, camphorsulfonic acid)Differential solubility of diastereomeric saltsSeparation of enantiomers via crystallization
Enzymatic Kinetic ResolutionLipases, EsterasesEnantioselective acylation or hydrolysis of a functional group nih.govOne enantiomer is modified, allowing separation
Deprotonation with Chiral Basen-BuLi / (−)-sparteineOne enantiomer is deprotonated and trapped faster than the other nih.govrsc.orgHigh enantiomeric ratios of recovered starting material and product
Asymmetric AcylationChiral hydroxamic acidEnantioselective acylation of the piperidine nitrogen nih.govOne enantiomer is acylated, allowing separation

Advanced Spectroscopic and Structural Characterization of 2 Trifluoromethoxy Methyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, offering unparalleled detail about the atomic framework.

One-dimensional NMR spectroscopy provides fundamental information regarding the chemical environment of magnetically active nuclei within the molecule.

¹H NMR Analysis: The ¹H NMR spectrum of 2-[(Trifluoromethoxy)methyl]piperidine is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring, the methylene (B1212753) linker (-CH₂-), and the amine (N-H). The protons on the piperidine ring (C2-H to C6-H) would typically appear in the δ 1.0–3.0 ppm range. chemicalbook.com The C2 proton, being adjacent to both the nitrogen and the trifluoromethoxymethyl substituent, would be deshielded and appear at a lower field. Protons on C6, adjacent to the nitrogen, would also be shifted downfield compared to the protons on C3, C4, and C5. chemicalbook.com The methylene protons (-CH₂-O) would likely appear as a multiplet around δ 3.5-4.5 ppm, influenced by the electronegative oxygen atom. pdx.edu The amine proton signal is typically broad and its chemical shift can vary depending on solvent and concentration. ucl.ac.uk

¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, seven distinct carbon signals are anticipated. The piperidine ring carbons (C2-C6) are expected to resonate in the δ 20–60 ppm region. organicchemistrydata.orgresearchgate.net The C2 and C6 carbons, being attached to the nitrogen, will be the most downfield of the ring carbons. The methylene carbon (-CH₂O-) would likely appear in the δ 60–70 ppm range. A key feature would be the signal for the trifluoromethyl carbon (-CF₃), which is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms, with a chemical shift significantly influenced by the attached oxygen and fluorine atoms. researchgate.net

¹⁹F NMR Analysis: ¹⁹F NMR is highly sensitive and provides specific information about the fluorine-containing part of the molecule. alfa-chemistry.com The three fluorine atoms of the trifluoromethoxy group (-OCF₃) are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift for trifluoromethoxy groups typically falls within a characteristic range, often observed between δ -58 to -60 ppm relative to CFCl₃, though this can be influenced by the molecular structure. alfa-chemistry.comucsb.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.

Atom Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
Piperidine Ring Protons¹H1.0 - 3.2Multiplets (m)Complex overlapping signals. C2-H and C6-H are expected to be further downfield. chemicalbook.com
-CH₂ -O-¹H3.5 - 4.5Multiplet (m)Deshielded by the adjacent oxygen atom. pdx.edu
N-H ¹H1.0 - 5.0Broad Singlet (br s)Chemical shift is variable and depends on solvent and concentration. ucl.ac.uk
Piperidine Ring Carbons¹³C20 - 60-C2 and C6 are expected to be the most downfield among ring carbons. organicchemistrydata.orgresearchgate.net
-C H₂-O-¹³C60 - 70-
-OC F₃¹³C120 - 125Quartet (q)One-bond coupling (¹JCF) with three fluorine atoms. researchgate.net
-OF₃ ¹⁹F-58 to -60Singlet (s)Relative to CFCl₃. alfa-chemistry.comucsb.edu

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between geminal and vicinal protons within the piperidine ring, allowing for the tracing of the proton connectivity from C2 through C6. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C). mdpi.com This is a highly sensitive technique used to definitively assign each carbon signal to its corresponding proton(s), such as linking the piperidine proton signals to their respective ring carbon signals. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.orgcolumbia.edu This is crucial for connecting different parts of the molecule. Key correlations would include those from the methylene protons (-CH₂-) to the C2 carbon of the piperidine ring and to the trifluoromethyl carbon (-CF₃). nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the molecule's conformation. For instance, NOESY can help establish the chair conformation of the piperidine ring and determine whether the -CH₂OCF₃ substituent is in an axial or equatorial position by observing correlations between the substituent's protons and specific axial or equatorial protons on the ring. utoronto.ca

¹⁵N NMR spectroscopy, despite the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atom in heterocyclic systems like piperidine. researchgate.net The chemical shift of the nitrogen is sensitive to factors like protonation, substitution, and ring conformation. researchgate.netrsc.org For piperidine derivatives, the ¹⁵N chemical shift is typically observed in a specific region, and for N-substituted piperidines, these values can be found around δ -300 to -350 ppm relative to nitromethane. spectrabase.com Due to low sensitivity, ¹⁵N spectra are often acquired using techniques that enhance the signal, such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), or through inverse-detected experiments like ¹H-¹⁵N HMBC, which correlates the nitrogen to nearby protons. researchgate.netchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govnih.gov For this compound (C₇H₁₂F₃NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 184.0949. HRMS can confirm this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion can reveal characteristic fragmentation patterns that help to confirm the structure.

Table 2: Predicted HRMS Fragments for this compound

Fragment Formula Fragment Structure/Loss Calculated Exact Mass (m/z)
C₇H₁₃F₃NO⁺[M+H]⁺184.0949
C₆H₁₂N⁺Loss of -CH₂OCF₃98.0970
C₇H₁₂NO⁺Loss of -CF₃126.0919
C₅H₁₀N⁺Ring fragmentation84.0813

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound Expected ranges based on typical values for the respective functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amine3300 - 3500Medium, Broad
C-H StretchAliphatic (CH₂, CH)2850 - 3000Medium to Strong
C-O StretchEther1050 - 1150Strong
C-F StretchTrifluoromethyl1100 - 1350Very Strong

The presence of a broad absorption in the 3300–3500 cm⁻¹ range would indicate the N-H stretching of the secondary amine. researchgate.net Strong bands in the 2850–3000 cm⁻¹ region correspond to the aliphatic C-H stretching vibrations of the piperidine ring and methylene group. nist.gov A strong absorption in the 1050–1150 cm⁻¹ range would be characteristic of the C-O ether linkage. The most prominent features would likely be the very strong and complex absorption bands in the 1100–1350 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.net For this compound, this technique would be used to crystallize a suitable salt (e.g., hydrochloride) or the neutral compound itself.

The analysis would be expected to:

Confirm the piperidine ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings.

Determine the precise orientation of the 2-[(trifluoromethoxy)methyl] substituent, establishing whether it occupies an axial or equatorial position on the ring.

Provide accurate measurements of all bond lengths and angles, including those of the C-F, C-O, C-N, and C-C bonds.

Reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds involving the piperidine N-H donor and an acceptor atom (like the oxygen or fluorine of a neighboring molecule). mdpi.com

This detailed structural data is invaluable for understanding the molecule's steric and electronic properties and serves as an ultimate reference for confirming the structural assignments made by spectroscopic methods.

Conformational Analysis and Theoretical Investigations of 2 Trifluoromethoxy Methyl Piperidine

Computational Chemistry Methodologies for Conformational Studies

The study of molecular conformations relies heavily on computational methods that can accurately predict the potential energy surface of a molecule. The choice of method often involves a trade-off between computational cost and accuracy.

Density Functional Theory (DFT) has become a widely used tool for the structural and spectroscopic analysis of organic molecules, including piperidine (B6355638) derivatives. nih.gov Functionals such as B3LYP (Becke's 3-parameter hybrid functional with Lee–Yang–Parr correlation functional) are frequently employed in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) to perform geometry optimizations and frequency calculations. nih.govresearchgate.netacs.org This level of theory is effective for locating energy minima corresponding to different conformers and transition states for their interconversion. acs.org For a molecule like 2-[(Trifluoromethoxy)methyl]piperidine, DFT calculations can elucidate the relative energies of conformers, such as the axial and equatorial chair forms, and provide insights into geometric parameters like bond lengths and dihedral angles. researchgate.net

Molecular Mechanics (MM) offers a computationally efficient alternative for exploring the conformational space of large molecules. nih.gov MM methods approximate the potential energy surface using a classical mechanical model known as a force field. nih.govarxiv.org The accuracy of MM simulations is critically dependent on the quality of the force field's parametrization, which defines the parameters for bond stretching, angle bending, and torsional potentials. nih.govsoton.ac.uk

For novel or uncommon substituents, such as the trifluoromethoxymethyl group, standard force fields may lack accurate parameters. soton.ac.uk In such cases, a specific parametrization is required, often using high-level ab initio or DFT data as a reference. soton.ac.uk This process involves fitting the MM parameters to reproduce quantum mechanical data, such as relaxed torsional energy profiles and conformational energies. arxiv.org Data-driven approaches using machine learning are emerging as powerful tools for developing accurate and transferable force fields for a broad chemical space. rsc.orgarxiv.org

Ab initio methods solve the electronic Schrödinger equation without empirical parameters, offering a systematically improvable approach to chemical accuracy. arxiv.org Among these, Coupled-Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), is considered the "gold standard" for calculating the energies of small to medium-sized molecules. arxiv.org While computationally expensive, CCSD(T) provides benchmark-quality data for the relative energies of different conformers. acs.orgnih.gov It is often used to refine the energies of stationary points previously identified on the potential energy surface by more cost-effective methods like DFT. acs.org For this compound, CCSD(T) calculations would provide highly reliable energy differences between the key chair and twist-boat conformers.

Table 1: Representative Theoretical Energy Calculations for Conformers of a Substituted Piperidine This table illustrates the typical data obtained from different computational methods. Values are hypothetical examples.

ConformerMethodBasis SetRelative Energy (kcal/mol)
Equatorial ChairDFT (B3LYP)6-311++G(d,p)0.00
Axial ChairDFT (B3LYP)6-311++G(d,p)+1.5
Twist-BoatDFT (B3LYP)6-311++G(d,p)+4.8
Equatorial ChairCCSD(T)aug-cc-pVTZ0.00
Axial ChairCCSD(T)aug-cc-pVTZ+1.3

Elucidation of Piperidine Ring Conformations and Dynamics (e.g., Chair, Twist-Boat)

The six-membered piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.in However, other higher-energy conformers, such as the twist-boat, can also be populated, particularly in substituted or strained systems. rsc.orgnih.govresearchgate.net The introduction of a substituent at the C2 position leads to two possible chair conformers: one with the substituent in an equatorial position and one with it in an axial position.

Stereoelectronic Effects of the Trifluoromethoxymethyl Group

The trifluoromethoxy (–OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, a property that significantly influences the electronic environment of the molecule. nih.govmdpi.com This inductive effect can lead to profound stereoelectronic interactions that dictate conformational preferences.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring to occupy the axial position, contrary to what would be expected from steric considerations alone. nih.gov This phenomenon is commonly explained by a stabilizing hyperconjugative interaction. researchgate.netrsc.org Hyperconjugation involves the delocalization of electron density from a filled donor orbital to a vacant acceptor orbital. rsc.org

In the case of axial this compound, a key hyperconjugative interaction can occur between the lone pair of the ring nitrogen atom (n_N) and the anti-bonding orbital of the adjacent C2–C(substituent) sigma bond (σ). This n → σ interaction is maximized when the orbitals are anti-periplanar, a condition perfectly met in the axial conformation. The trifluoromethoxy group, being strongly electron-withdrawing, lowers the energy of the σ* orbital, making it a better electron acceptor and potentially strengthening this stabilizing interaction. wikipedia.org While hyperconjugation is a widely accepted model, some studies suggest that electrostatic interactions between local dipoles may be the dominant force behind the anomeric effect. nih.govst-andrews.ac.uk A thorough computational analysis using methods like Natural Bond Orbital (NBO) analysis is necessary to quantify the specific hyperconjugative interactions and their energetic contributions to the conformational stability of this compound. researchgate.net

Table 2: Example of NBO Analysis for a Hypothetical Axial Conformer This table illustrates the type of data generated from an NBO analysis to quantify hyperconjugative interactions. E(2) is the stabilization energy.

Donor OrbitalAcceptor OrbitalE(2) (kcal/mol)
n(N1)σ(C2-C7)5.2
σ(C2-H2)σ(N1-C6)2.1
σ(C6-H6a)σ*(N1-C2)2.5

Intramolecular Electrostatic Interactions (Charge-Dipole, Dipole-Dipole)

The conformational preference in substituted piperidines is significantly influenced by intramolecular electrostatic interactions. In the case of 2-(trifluoromethyl)piperidine (B127925), a key factor is the interaction between the lone pair of the nitrogen atom and the dipole of the C-CF3 bond, as well as interactions involving the N-H bond. Computational studies on fluorinated piperidines have demonstrated that charge-dipole and dipole-dipole interactions can be decisive in stabilizing specific conformers. nih.govd-nb.inforesearchgate.net

For a 2-substituted piperidine, two primary chair conformations are possible: one with the substituent in the axial position and one with it in the equatorial position. The orientation of the nitrogen lone pair and the N-H bond also contributes to the complexity of the conformational space. Theoretical calculations on 2-(trifluoromethyl)piperidine indicate that the axial conformer can be stabilized by favorable electrostatic interactions. researchgate.net Specifically, an anti-periplanar arrangement of the nitrogen lone pair and the C-C bond to the trifluoromethyl group can lead to stabilizing hyperconjugative interactions, which have a significant electrostatic component.

Furthermore, the interaction between the dipole of the trifluoromethyl group and the dipole of the N-H bond is a critical determinant of conformational stability. researchgate.net The relative orientation of these dipoles can lead to either attractive or repulsive interactions, thereby influencing the equilibrium between different chair and boat conformations. In protonated piperidinium (B107235) species, strong charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine atoms of the trifluoromethyl group are expected to play an even more dominant role in stabilizing the axial conformer. researchgate.net

A detailed analysis of various fluorinated piperidines has shown that electrostatic interactions are a major driving force for the preference of an axial orientation of the fluorine-containing substituent. nih.govresearchgate.net This is often rationalized by the gauche effect, where the presence of an electronegative substituent leads to a preference for a gauche arrangement. In the context of 2-(trifluoromethyl)piperidine, the electrostatic stabilization of the axial conformer can be attributed to a favorable alignment of local bond dipoles, minimizing electrostatic repulsion and maximizing attraction. researchgate.net

Steric Contributions to Conformational Preference

While electrostatic interactions are crucial, steric hindrance is another primary factor governing the conformational equilibrium of this compound. The trifluoromethyl group is sterically demanding, and its placement on the piperidine ring leads to significant steric strain, particularly in the axial position. researchgate.net In an axial conformation, the trifluoromethyl group can experience 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions of the piperidine ring.

Computational studies on 2-(trifluoromethyl)piperidine have quantified the steric penalty associated with the axial orientation of the CF3 group. researchgate.net This steric strain, or A-value, contributes to a general preference for the equatorial position for bulky substituents. However, in the case of 2-(trifluoromethyl)piperidine, there is a delicate balance between the destabilizing steric interactions and the potentially stabilizing electrostatic and hyperconjugative effects of the axial conformer. researchgate.net

The interplay between steric and electronic effects is a common theme in the conformational analysis of fluorinated heterocycles. nih.govresearchgate.net For instance, in some fluorinated piperidine derivatives, the steric influence of other substituents on the ring can modulate the preference for the axial or equatorial position of the fluorine-containing group. nih.gov In the absence of overriding electrostatic stabilization, the steric bulk of the trifluoromethoxymethyl group would be expected to strongly favor the equatorial conformation to minimize steric clashes. The ultimate conformational preference, therefore, arises from a subtle interplay of these competing forces. unina.it

Table 1: Calculated Relative Energies of Axial and Equatorial Conformers of 2-(Trifluoromethyl)piperidine (Illustrative Data based on Analogous Systems)
ConformerRelative Energy (kcal/mol) in Gas PhaseContributing Factors
Equatorial0.00Lower steric strain
Axial~1.5 - 2.5Increased steric hindrance (1,3-diaxial interactions), partially offset by electrostatic/hyperconjugative stabilization

Solvent Effects on Conformational Equilibria

The surrounding solvent environment can significantly alter the conformational equilibrium of polar molecules like this compound. nih.govd-nb.info The preference for a particular conformer in solution is influenced by the differential solvation of the conformers, which depends on their respective dipole moments and the polarity of the solvent. nih.gov Generally, a more polar conformer will be better stabilized by a polar solvent. d-nb.info

Computational studies on fluorinated piperidines have employed polarizable continuum models (PCM) to simulate the effects of different solvents on conformational equilibria. nih.govresearchgate.net These studies have shown that the relative energies of the axial and equatorial conformers can be modulated by the solvent's dielectric constant. For instance, if the axial conformer of this compound has a larger dipole moment than the equatorial conformer, its population is expected to increase in polar solvents like water or methanol (B129727) compared to nonpolar solvents like cyclohexane. d-nb.info

The increased stability of the more polar conformer in a polar solvent is a well-established phenomenon. d-nb.info For fluorinated piperidines, it has been observed that the axial conformer is often more polar. d-nb.info This can lead to a shift in the conformational equilibrium towards the axial form in polar media, even if the equatorial conformer is more stable in the gas phase. This solvent-induced conformational switching is a critical consideration in medicinal chemistry, as the conformation of a drug molecule at its biological target may differ significantly from its gas-phase or crystalline-state structure. rsc.orgresearchgate.net

Table 2: Illustrative Solvent Effects on the Conformational Free Energy Difference (ΔGequatorial→axial) for a Model Fluorinated Piperidine
SolventDielectric Constant (ε)ΔG (kcal/mol)
Gas Phase1+1.0
Chloroform4.8+0.5
Methanol32.7-0.2
Water78.4-0.5

Intramolecular Dynamics and Energy Redistribution Studies

The study of intramolecular dynamics and energy redistribution provides insight into how vibrational energy flows within a molecule, which is fundamental to understanding its reactivity and spectroscopic properties. For a molecule like this compound, the internal motions, such as the rotation of the trifluoromethoxymethyl group and the ring inversion of the piperidine core, are coupled to other vibrational modes.

This rapid IVR suggests that for this compound, energy deposited into the trifluoromethoxymethyl group's torsional or stretching modes would likely redistribute throughout the molecule quickly. The efficiency of IVR is influenced by the density of vibrational states and the strength of anharmonic couplings between them. The presence of low-frequency modes, such as the piperidine ring puckering, can act as "doorway" modes, facilitating the transfer of energy between higher-frequency vibrations.

Theoretical investigations using methods like Density Functional Theory (DFT) and molecular dynamics simulations can predict vibrational frequencies and couplings, offering a computational window into the energy landscape and dynamics of such molecules. These studies can help to elucidate the pathways of energy flow and the timescales of conformational changes, which are crucial for a complete understanding of the molecule's behavior.

Strategic Applications of 2 Trifluoromethoxy Methyl Piperidine in Advanced Organic Synthesis and Research

Utilization as Chiral Building Blocks in Asymmetric Synthesis

Chiral piperidine (B6355638) scaffolds are central to the development of a wide range of pharmaceuticals. colab.ws The use of enantiomerically pure building blocks, often derived from a "chiral pool," is a cornerstone of asymmetric synthesis, enabling the efficient construction of complex molecules with precise stereochemical control. While specific applications of enantiopure 2-[(Trifluoromethoxy)methyl]piperidine in total synthesis are not yet extensively documented, its potential as a chiral building block is significant.

The presence of a stereocenter at the C2 position allows for its use in diastereoselective and enantioselective transformations. Once resolved into its individual enantiomers, this compound can serve as a versatile starting material. The trifluoromethoxymethyl substituent introduces distinct steric and electronic features compared to more common alkyl or aryl groups. These features can be exploited to influence the stereochemical outcome of reactions at other positions on the piperidine ring or in side chains attached to the nitrogen atom. For instance, it could be incorporated as a key fragment in the synthesis of novel chiral ligands for asymmetric catalysis or as an intermediate in the synthesis of complex alkaloids and other bioactive targets where the trifluoromethoxy group can serve as a metabolically stable bioisostere for other functional groups. The development of efficient synthetic methods for complex chiral piperidines, such as through asymmetric cyclization reactions, highlights the demand for novel and functionalized building blocks like this compound. nih.govresearchgate.net

Scaffold for Novel Chemical Transformations and Methodological Development

The development of new synthetic methods is crucial for expanding the toolbox of organic chemists. Fluorinated piperidines, in particular, have become important targets for methodological innovation due to their relevance in drug discovery. nih.gov Although research has often focused on direct fluorination or the introduction of trifluoromethyl groups, the synthesis of trifluoromethoxy-containing piperidines presents unique challenges and opportunities.

For example, a multi-step synthesis has been developed for the isomeric compound 4-(trifluoromethoxymethyl)piperidine, starting from 4-(hydroxymethyl)piperidine. nuph.edu.ua This five-stage process involved N-benzoylation, conversion to an S-methyl xanthate, and a subsequent desulfurization/fluorination reaction, followed by deprotection. nuph.edu.ua Similar strategies could be adapted for the synthesis of the 2-substituted analogue, providing a platform for methodological refinement.

Furthermore, the this compound scaffold is an excellent candidate for the development of novel chemical transformations. Its C-H bonds could be targets for late-stage functionalization, a highly sought-after strategy in medicinal chemistry. The electron-withdrawing nature of the trifluoromethoxy group could influence the reactivity of the piperidine ring, enabling regioselective reactions that are otherwise difficult to achieve. The development of metal-catalyzed nucleophilic substitution reactions on related 2-alkoxypiperidines demonstrates the potential for functionalizing the C2 position, suggesting that the this compound core could be a valuable substrate for exploring new catalytic cycles and reaction pathways. researchgate.net

Probing Structure-Reactivity Relationships and Reaction Mechanisms

Understanding the conformational preferences of cyclic molecules is fundamental to predicting their reactivity and biological activity. The introduction of fluorine can significantly alter the conformational behavior of the piperidine ring, often leading to a preference for an axial orientation of the fluorine substituent due to hyperconjugation and electrostatic interactions. nih.govd-nb.infonih.gov

For this compound, both computational and experimental studies have provided key insights into its three-dimensional structure. researchgate.net Investigations using Density Functional Theory (DFT) calculations, corroborated by X-ray crystallographic data, have revealed that the most stable conformer exhibits a specific spatial arrangement. researchgate.net A key finding is the favored gauche-arrangement of the trifluoromethoxymethyl group with respect to the amino group in the piperidine ring. researchgate.net This conformational lock is a direct consequence of the electronic and steric properties imparted by the trifluoromethoxy group.

This defined conformational bias is critical for understanding the molecule's reactivity. By restricting the molecule to a preferred shape, it is possible to predict the trajectory of incoming reagents with greater accuracy, leading to higher diastereoselectivity in subsequent reactions. This knowledge is also invaluable for designing molecules that can fit precisely into the binding pocket of a biological target.

Table 1: Conformational Analysis Findings for this compound This table summarizes key findings from computational and experimental studies on the compound's preferred conformation.

Method Key Finding Implication Source
DFT Calculations The most stable conformer adopts a gauche-arrangement between the C-O bond of the substituent and the N-H bond of the ring. Predicts a sterically and electronically defined low-energy state. researchgate.net

Design and Synthesis of Advanced Scaffolds for Chemical Biology Research

The trifluoromethoxy (-OCF₃) group is increasingly recognized as a valuable substituent in drug design. researchgate.net It is more lipophilic than a methoxy (B1213986) group and is a bioisostere of groups like isopropyl or even a chlorine atom, yet it possesses greater metabolic stability due to the strength of the C-F bonds. nih.gov When this group is incorporated into a privileged scaffold like piperidine, the resulting molecule becomes a highly attractive platform for chemical biology and medicinal chemistry. researchgate.net

The compound this compound serves as an advanced scaffold for several reasons:

Modulation of Physicochemical Properties: The trifluoromethoxy group can fine-tune properties such as lipophilicity (logP) and pKa, which are critical for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This allows for the rational design of compounds with improved membrane permeability and bioavailability.

Enhanced Metabolic Stability: The -OCF₃ group is resistant to oxidative metabolism, which can block a potential metabolic hotspot and increase the in vivo half-life of a drug candidate. nih.gov

Conformational Rigidity: As established, the substituent helps to lock the piperidine ring into a preferred conformation. researchgate.net This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

By using this compound as a starting point, chemists can synthesize libraries of novel compounds for screening against various enzymes, receptors, and ion channels. Its unique structural and electronic properties make it an ideal core for developing molecular probes to investigate biological pathways or as a lead scaffold in the quest for new therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for 2-[(Trifluoromethoxy)methyl]piperidine, and what reaction conditions optimize yield and purity?

Methodological Answer:
The synthesis of piperidine derivatives often involves functionalization of the piperidine core via nucleophilic substitution or catalytic hydrogenation. For this compound, key strategies include:

  • Hydrolysis of intermediates in solvent systems such as amides, sulfoxides, or cyclic ethers, as demonstrated for structurally similar compounds (e.g., trans-4-phenyl derivatives) .
  • Enantioselective hydrogenation using iridium catalysts to introduce trifluoromethyl groups, leveraging their electron-withdrawing effects to enhance reactivity .
  • Optimization of purity via column chromatography or recrystallization in polar aprotic solvents (e.g., dichloromethane or ethyl acetate), as referenced in protocols for analogous piperidine-based compounds .

Critical Parameters:

  • Base selection (e.g., NaOH or KOH) for hydrolysis .
  • Catalyst loading (e.g., 5-10 mol% Ir) and hydrogen pressure (1-5 atm) for enantioselectivity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
Safety protocols derived from structurally related piperidine compounds include:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as trifluoromethoxy groups may release volatile byproducts .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Emergency Measures: Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} NMR to resolve trifluoromethoxy signals (~-55 to -60 ppm) and 1H^{1}\text{H} NMR for piperidine ring protons (δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 214.1 for C8_8H14_{14}F3_3NO) .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for purity analysis .

Advanced: How does the trifluoromethoxy group influence the compound's reactivity and interactions in medicinal chemistry?

Methodological Answer:
The trifluoromethoxy (-OCF3_3) group:

  • Enhances metabolic stability by resisting oxidative degradation, as observed in kinase inhibitors like PF-06465469 .
  • Modulates lipophilicity (logP ~2.5), improving blood-brain barrier penetration in CNS-targeted analogs .
  • Alters hydrogen-bonding capacity , reducing off-target interactions in receptor-binding assays .

Experimental Validation:

  • Competitive binding assays (e.g., radioligand displacement) to compare -OCF3_3 vs. -OCH3_3 derivatives .

Advanced: What strategies address enantioselective synthesis challenges for chiral derivatives of this compound?

Methodological Answer:

  • Catalytic Asymmetric Hydrogenation: Use of Ir-phosphine complexes to reduce trifluoromethyl-substituted pyridinium precursors (≥95% ee) .
  • Chiral Auxiliaries: Temporary incorporation of Evans oxazolidinones to control stereochemistry during alkylation .
  • Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acylations) to separate enantiomers .

Advanced: How can computational modeling predict the compound's behavior in biological systems?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs), leveraging PubChem 3D conformers .
  • MD Simulations: GROMACS for assessing membrane permeability (e.g., PMF calculations across lipid bilayers) .
  • QSAR Models: Train regression algorithms on piperidine derivative datasets to predict IC50_{50} values .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assays: Use positive controls (e.g., known kinase inhibitors) and uniform cell lines (e.g., HEK293 for GPCR studies) .
  • Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across independent studies .
  • Reproduce Key Experiments: Validate dose-response curves (e.g., EC50_{50}) under identical conditions (pH, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.